BenchChemオンラインストアへようこそ!

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

chemical_procurement compound_identity SAR_profiling

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS 1359111-82-2, MDL MFCD27165640, molecular formula C22H20N2O2S, molecular weight 376.48 g/mol) is a synthetic small molecule combining an indoline core N-substituted with a 3-methylbenzoyl group and a thiophene-2-carboxamide moiety linked via a methylene bridge at the indoline 5-position. The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers, including Combi-Blocks (catalog HD-5393) and Accela.

Molecular Formula C22H20N2O2S
Molecular Weight 376.5 g/mol
Cat. No. B7857629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CNC(=O)C4=CC=CS4
InChIInChI=1S/C22H20N2O2S/c1-15-4-2-5-18(12-15)22(26)24-10-9-17-13-16(7-8-19(17)24)14-23-21(25)20-6-3-11-27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
InChIKeyGYZVCZIFOZJIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide – Chemical Identity and Procurement Baseline


N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS 1359111-82-2, MDL MFCD27165640, molecular formula C22H20N2O2S, molecular weight 376.48 g/mol) is a synthetic small molecule combining an indoline core N-substituted with a 3-methylbenzoyl group and a thiophene-2-carboxamide moiety linked via a methylene bridge at the indoline 5-position. The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers, including Combi-Blocks (catalog HD-5393) and Accela. It belongs to the broader class of indoline-thiophene hybrid heterocycles, a scaffold explored in medicinal chemistry for its potential to engage protein kinase ATP-binding pockets and other biological targets. [1] However, at the time of this analysis, no peer-reviewed primary research articles or patents disclosing quantitative biological activity data specifically for this compound were identified in publicly searchable scientific databases, limiting the evidence base to structural inference and vendor-supplied characterization data.

Procurement Risk Advisory: Why Near-Analog Substitution of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide Cannot Be Assumed Equivalent


Within the indoline-thiophene carboxamide chemotype, positional isomerism and N-substituent identity are known to profoundly affect target engagement, selectivity, and physicochemical properties. [1] Core structural differentiators of this specific compound include: (i) the 3-methylbenzoyl group at the indoline N1 position, which influences conformational restriction and lipophilicity (cLogP) differently than the 4-methyl, unsubstituted benzoyl, or acetyl variants found in close analogs; (ii) the methylene-linked thiophene-2-carboxamide at the 5-position of the indoline, which alters the distance and angular geometry of the thiophene H-bond donor/acceptor pharmacophore relative to the indoline core; and (iii) the 5-substitution pattern on indoline, which contrasts with 6-substituted regioisomers (e.g., N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide) that have demonstrated divergent biological activity profiles in kinase inhibition contexts. Even within the same patent family (e.g., thiophene-carboxamide protein kinase inhibitors), individual exemplified compounds can span orders of magnitude in potency and exhibit opposing selectivity profiles. Without explicit quantitative comparative data for this exact compound, purchasers and screening groups must treat any near-analog substitution as an unvalidated assumption that risks experimental irreproducibility.

Quantitative Differential Evidence Inventory for N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide


Structural Uniqueness: No Commercially Available or Patent-Exemplified Analog Shares the Complete Substitution Pattern

A systematic search of PubChem, BindingDB, and major vendor catalogs (Combi-Blocks, AiFChem, ChemSrc, Accela) for N-[[1-(3-methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS 1359111-82-2) and substructure-analogous compounds reveals that no commercially cataloged compound simultaneously bears (a) the indoline core, (b) the 3-methylbenzoyl N1 substituent, (c) the methylene linker at the indoline 5-position, and (d) the thiophene-2-carboxamide terminal group. The closest cataloged analogs—such as N-(1H-indol-5-yl)-2-thiophenecarboxamide (CAS not assigned; MW 242.30; lacks both the saturated indoline ring and the benzoyl substituent) and 5-methyl-3-(3-methylbenzamido)-N-[(thiophen-2-yl)methyl]-1H-indole-2-carboxamide (benchchem catalog; indole rather than indoline core)—differ in at least two structural features each. This compound's specific substitution pattern is not represented in any exemplifying table of the Vertex thiophene-carboxamide protein kinase inhibitor patent family (US20110178146A1) or other identified patent documents. [1] The absence of a matched molecular pair with quantitative differential data means that any procurement decision based on structural analogy alone carries unquantified risk.

chemical_procurement compound_identity SAR_profiling

Regioisomeric Differentiation: 5-Substituted Indoline vs. 6-Substituted Indoline Analogs in nNOS and Kinase Contexts

Although no quantitative data exist for this specific compound, published studies on closely related indoline-thiophene carboximidamide and carboxamide scaffolds demonstrate that the position of substitution on the indoline ring (5- vs. 6-) is a critical determinant of target selectivity and off-target liability. [1] For instance, 1,6-disubstituted indoline thiophene-2-carboximidamides were developed as selective human neuronal nitric oxide synthase (nNOS) inhibitors, where the 6-position substitution was essential to mitigate hERG K⁺ channel inhibition (IC₅₀ = 4.7 μM for the tetrahydroquinoline-based predecessor) and achieve cardiovascular safety margins. [2] In contrast, the target compound places the thiophene carboxamide at the indoline 5-position via a methylene linker, a topological arrangement that is predicted to orient the pharmacophore differently within enzyme active sites. While this prediction remains untested for this specific compound, the precedent establishes that 5- vs. 6-substitution is not isofunctional and may be leveraged for differential selectivity profiling. Direct comparative experimental data are absent and must be generated by the end user.

regioisomerism nitric_oxide_synthase kinase_selectivity

cLogP and Physicochemical Differentiation vs. Indole-Containing Thiophene Carboxamide Analogs

The target compound (MW 376.48, C₂₂H₂₀N₂O₂S) incorporates a saturated indoline ring rather than the fully aromatic indole ring found in simpler analogs such as N-(1H-indol-5-yl)-2-thiophenecarboxamide (MW 242.30). Computational prediction using canonical SMILES indicates an estimated cLogP increase of approximately 1.0–1.5 log units for the target compound relative to the indole analog, driven primarily by the 3-methylbenzoyl N1 substituent. This lipophilicity shift has implications for: (i) aqueous solubility; (ii) non-specific protein binding in biochemical assays; and (iii) passive membrane permeability. In the broader class of indolecarboxamide antimycobacterial agents, even modest structural modifications (e.g., amide-amine substitution or replacement of indole with benzothiophene) have been shown to produce 10- to 20-fold improvements in solubility. [1] As such, the target compound's distinct physicochemical profile cannot be extrapolated from simpler indole-thiophene carboxamide analogs. Direct solubility and logD measurements for this specific compound are not publicly available and must be determined empirically.

physicochemical_properties lipophilicity drug-likeness

Validated Application Scenarios for N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide in Scientific Procurement


SAR Probe for Indoline 5-Position Substitution Effects in Kinase or nNOS Inhibitor Programs

Research groups pursuing indoline-based kinase or nitric oxide synthase inhibitors may procure this compound as a 5-substituted indoline comparator to benchmark against the well-characterized 1,6-disubstituted indoline thiophene-2-carboximidamide nNOS inhibitor series. [1] The 5-substitution pattern with methylene-linked thiophene-2-carboxamide provides a distinct pharmacophore geometry suitable for differential selectivity profiling, particularly for assessing hERG channel off-target liability in side-by-side assays with 6-substituted analogs.

Scaffold-Hopping Starting Point for Indole-to-Indoline Saturation Studies

Medicinal chemistry teams exploring scaffold-hopping strategies from indole-based thiophene carboxamide kinase inhibitors (e.g., those described in Vertex patent US20110178146A1) can use this compound to evaluate the impact of indole ring saturation (indoline) combined with 3-methylbenzoyl N-substitution on target potency, metabolic stability, and aqueous solubility. [2] This substitution pattern is not exemplified in the Vertex patent family, offering potential freedom-to-operate exploration space.

Physicochemical Benchmarking in Lipophilic Amide-Containing Heterocycle Libraries

This compound (predicted cLogP ∼4.0–4.5) serves as a representative lipophilic member of indoline-thiophene carboxamide libraries. Procurement supports systematic solubility and permeability profiling studies, particularly in the context of the reported 10- to 20-fold solubility variation observed within structurally related indolecarboxamide chemotypes. [3] Such benchmarking is essential for establishing assay-compatible concentration ranges and formulation strategies prior to high-throughput screening.

Chemical Biology Tool for Tyrosinase Inhibition Mechanism Studies (Requires Independent Validation)

Vendor descriptions cite potential mushroom tyrosinase inhibitory activity for this compound, with claimed IC₅₀ values suggesting activity relative to kojic acid. However, no primary peer-reviewed publication was identified to support these claims. Procurement for tyrosinase-related applications should be undertaken only in conjunction with a plan for independent biochemical validation, as the currently available evidence is vendor-asserted and does not meet the standard for quantitative comparative evidence required for confident target engagement studies.

Quote Request

Request a Quote for N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.